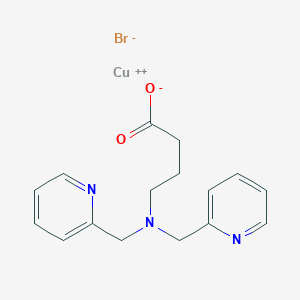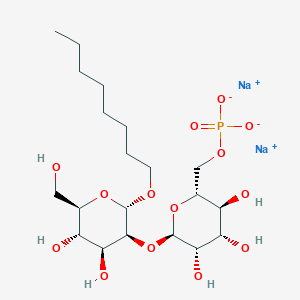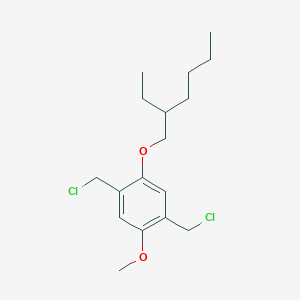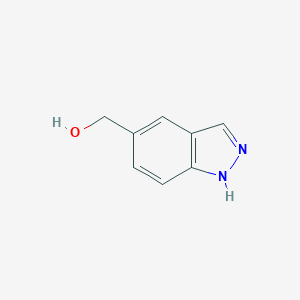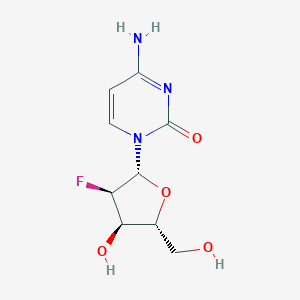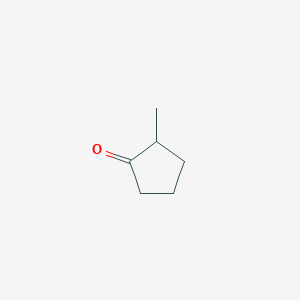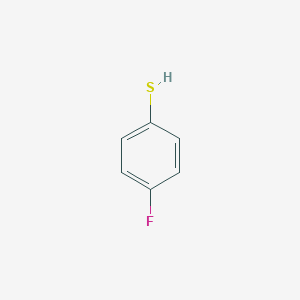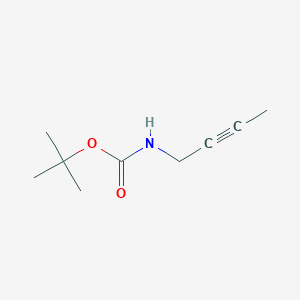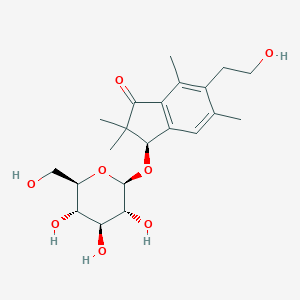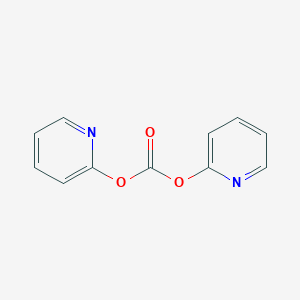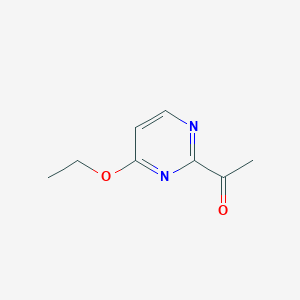
1-(4-Ethoxypyrimidin-2-yl)ethanone
Übersicht
Beschreibung
1-(4-Ethoxypyrimidin-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPE and has a molecular formula of C8H10N2O2.
Wirkmechanismus
The mechanism of action of EPE is not fully understood. However, it is believed that EPE acts as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, EPE may inhibit the growth of cancer cells and other rapidly dividing cells.
Biochemische Und Physiologische Effekte
EPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPE inhibits the growth of cancer cells and other rapidly dividing cells. EPE has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EPE in lab experiments is its ease of synthesis. EPE can be synthesized in a few simple steps and is relatively inexpensive. However, one of the limitations of using EPE in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on EPE. One of the most significant future directions is the development of EPE derivatives with improved solubility and potency. EPE derivatives may have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Another future direction is the study of the mechanism of action of EPE and its derivatives. Understanding the mechanism of action of EPE may lead to the development of more potent and selective inhibitors of DHODH.
Wissenschaftliche Forschungsanwendungen
EPE has been used in various scientific research studies due to its potential applications in different fields. One of the most significant research applications of EPE is its use as a building block for the synthesis of other compounds. EPE has been used in the synthesis of various pyrimidine derivatives that have shown potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
145947-97-3 |
|---|---|
Produktname |
1-(4-Ethoxypyrimidin-2-yl)ethanone |
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
1-(4-ethoxypyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-7-4-5-9-8(10-7)6(2)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
LNLIGTYHRVFOBN-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)C(=O)C |
Kanonische SMILES |
CCOC1=NC(=NC=C1)C(=O)C |
Synonyme |
Ethanone, 1-(4-ethoxy-2-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

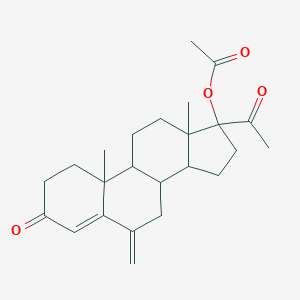

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)
